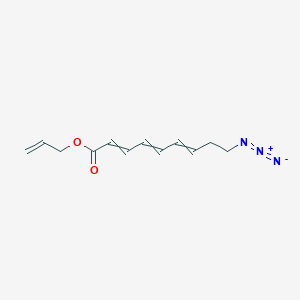phosphane} CAS No. 922551-44-8](/img/structure/B14174517.png)
(Propane-1,3-diyl)bis{[(2-iodophenyl)methyl](phenyl)phosphane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} is a complex organophosphorus compound characterized by the presence of two iodophenyl groups and a propane-1,3-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} typically involves the reaction of propane-1,3-diyl bisphosphine with 2-iodobenzyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of phosphine oxides
Reduction: Formation of reduced phosphine derivatives
Substitution: Formation of substituted phosphine compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the development of novel pharmaceuticals and bioactive compounds.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic properties. The presence of iodophenyl groups suggests potential use in radiopharmaceuticals for diagnostic imaging.
Industry
In the industrial sector, (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of (Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} involves its interaction with molecular targets through its phosphine and iodophenyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action, particularly in catalysis and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Bis(diphenylphosphino)methane: Another bidentate phosphine ligand with similar coordination properties.
(2-Iodophenyl)diphenylphosphine: A related compound with a single iodophenyl group.
Uniqueness
(Propane-1,3-diyl)bis{(2-iodophenyl)methylphosphane} is unique due to its propane-1,3-diyl backbone, which provides additional flexibility and spatial arrangement compared to other phosphine ligands. This structural feature enhances its ability to form stable complexes with a variety of metal centers, making it a versatile ligand in coordination chemistry and catalysis.
Propiedades
Número CAS |
922551-44-8 |
|---|---|
Fórmula molecular |
C29H28I2P2 |
Peso molecular |
692.3 g/mol |
Nombre IUPAC |
(2-iodophenyl)methyl-[3-[(2-iodophenyl)methyl-phenylphosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C29H28I2P2/c30-28-18-9-7-12-24(28)22-32(26-14-3-1-4-15-26)20-11-21-33(27-16-5-2-6-17-27)23-25-13-8-10-19-29(25)31/h1-10,12-19H,11,20-23H2 |
Clave InChI |
HLAGWMRZYXPWID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC=C2I)C3=CC=CC=C3)CC4=CC=CC=C4I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


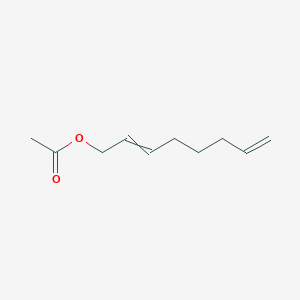
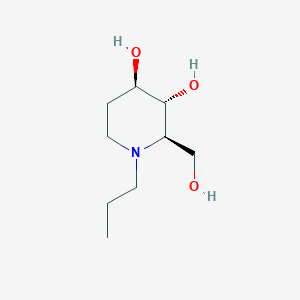
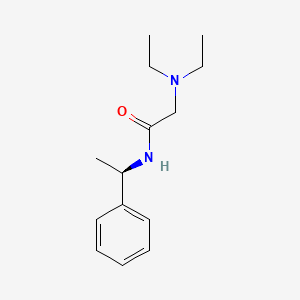
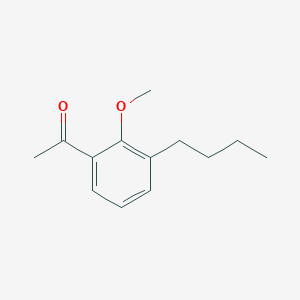
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
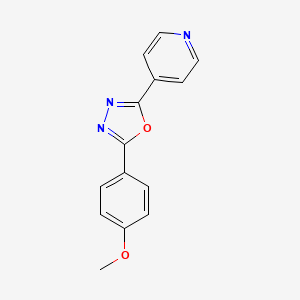
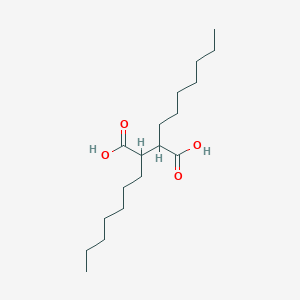
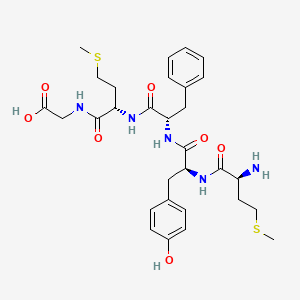
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
